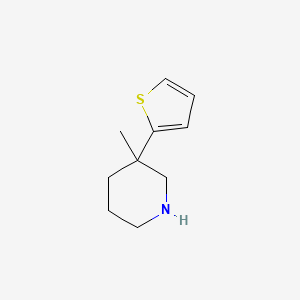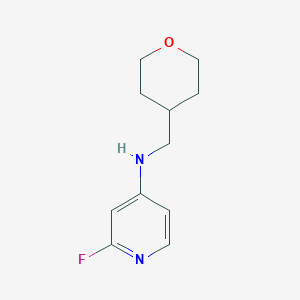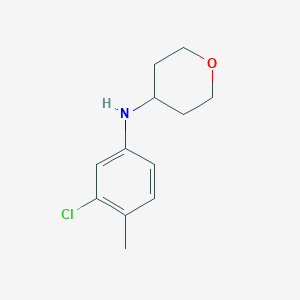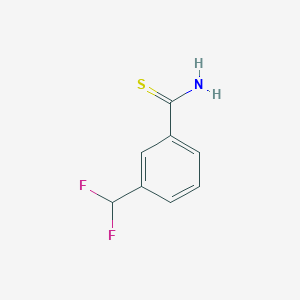![molecular formula C10H10ClN3S B13336790 6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13336790.png)
6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom and an amine group, which is further linked to a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Attachment to Pyridine: The thiazole derivative is then reacted with 6-chloropyridin-3-amine in the presence of a suitable base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the molecule.
科学的研究の応用
6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets in the body:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as those related to cell proliferation or microbial growth.
Pathways Involved: It can modulate signaling pathways, leading to effects such as inhibition of cell growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share a similar core structure and exhibit a range of biological activities.
Pyridine Derivatives: Compounds such as 6-chloropyridin-3-amine and its analogs are structurally related and have similar chemical properties.
Uniqueness
6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole and pyridine derivatives .
特性
分子式 |
C10H10ClN3S |
|---|---|
分子量 |
239.73 g/mol |
IUPAC名 |
6-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C10H10ClN3S/c1-7-9(15-6-14-7)5-12-8-2-3-10(11)13-4-8/h2-4,6,12H,5H2,1H3 |
InChIキー |
WONSALNXVZTCPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)CNC2=CN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13336714.png)




![8-(3-(1-(3-Fluorobenzyl)piperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B13336730.png)

![tert-Butyl 2-oxa-7-azaspiro[3.5]non-5-ene-7-carboxylate](/img/structure/B13336758.png)






